molecular formula C7H7N3O B1349238 3H-imidazo[4,5-b]pyridin-2-ylmethanol CAS No. 24638-20-8

3H-imidazo[4,5-b]pyridin-2-ylmethanol

Cat. No. B1349238
M. Wt: 149.15 g/mol
InChI Key: HDNNHMQTORIJHZ-UHFFFAOYSA-N
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Patent
US06716849B1

Procedure details

using a Dan-Stark separator, 2,3-diaminopyridine (54.6 g; 0.5 mol) and glycolic acid (38 g; 0.5 mol) in 700 ml of mesitylene were boiled under reflux until the calculated amount of water had separated off. The mixture was then cooled to room temperature, and the resulting precipitate was filtered off with suction and, with addition of activated carbon, boiled in 800 ml of water for 15 min. The hot suspension was filtered and once more cooled to room temperature, and the colourless crystals that precipitated out were filtered off with suction and dried. Yield: 56.4 g (75%).
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9](O)(=O)[CH2:10][OH:11].O>C1(C)C=C(C)C=C(C)C=1>[OH:11][CH2:10][C:9]1[NH:8][C:7]2[CH:6]=[CH:5][CH:4]=[N:3][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
54.6 g
Type
reactant
Smiles
NC1=NC=CC=C1N
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
C(CO)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had separated off
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off with suction and, with addition of activated carbon
FILTRATION
Type
FILTRATION
Details
The hot suspension was filtered
TEMPERATURE
Type
TEMPERATURE
Details
once more cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the colourless crystals that precipitated out
FILTRATION
Type
FILTRATION
Details
were filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OCC=1NC2=C(N1)N=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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